Magnesium, bromopentyl-

Vue d'ensemble

Description

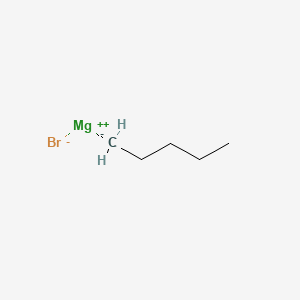

Magnesium, bromopentyl- is a useful research compound. Its molecular formula is C5H11BrMg and its molecular weight is 175.35 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium, bromopentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, bromopentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromopentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

n-Pentylmagnesium Bromide, also known as Pentylmagnesium Bromide or Magnesium, bromopentyl-, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of n-Pentylmagnesium Bromide are organic compounds with electrophilic carbon atoms .

Mode of Action

n-Pentylmagnesium Bromide, being a Grignard reagent, is highly reactive . It interacts with its targets by nucleophilic addition, where the carbon atom in the n-Pentylmagnesium Bromide molecule attacks the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of n-Pentylmagnesium Bromide affects several biochemical pathways. It is used in the preparation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides . It is also used in the synthesis of hydroxypiperidinones via the addition-cyclization-deprotection process of aldimines . These pathways lead to the formation of complex organic compounds from simpler ones .

Result of Action

The molecular and cellular effects of n-Pentylmagnesium Bromide’s action are primarily the formation of new organic compounds. It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules from simpler precursors . This is crucial in organic synthesis and pharmaceutical manufacturing .

Action Environment

The action, efficacy, and stability of n-Pentylmagnesium Bromide are significantly influenced by environmental factors. It is sensitive to air and moisture , and thus, must be handled under inert gas and protected from moisture . Its reactivity can also be influenced by temperature and the presence of other chemicals .

Activité Biologique

Magnesium bromopentyl, a compound with potential biological significance, is a derivative of magnesium that incorporates a bromopentyl group. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article synthesizes research findings, case studies, and data on the biological activity of magnesium bromopentyl, focusing on its physiological roles, mechanisms, and implications in health.

Physiological Role of Magnesium

Magnesium (Mg) is an essential mineral involved in over 300 enzymatic reactions in the human body. It plays a vital role in:

- Metabolism : Mg is necessary for ATP synthesis and energy metabolism.

- Neurological Function : It regulates neurotransmitter release and neuronal excitability.

- Cardiovascular Health : Mg influences vascular tone and cardiac rhythm.

- Muscle Function : It is critical for muscle contraction and relaxation.

The ionized form of magnesium (Mg²⁺) is particularly biologically active, participating in various cellular processes including signaling pathways that modulate inflammation and neuroprotection .

Magnesium bromopentyl may exert its biological effects through several mechanisms:

- Neuroprotective Effects : Magnesium has been shown to inhibit NMDA receptor activity, reducing excitotoxicity in neurons. This action can help protect against neurodegenerative diseases like Alzheimer's and Parkinson's .

- Anti-inflammatory Properties : Research indicates that magnesium can attenuate inflammatory responses by inhibiting the activation of NF-κB, a key transcription factor in inflammatory processes .

- Cellular Signaling : Mg²⁺ acts as a cofactor for various enzymes and is involved in signaling pathways that regulate cell proliferation and apoptosis .

Data Table: Biological Activities of Magnesium Bromopentyl

Case Study 1: Magnesium in Neuroprotection

A study examined the effects of magnesium supplementation on patients with neurodegenerative disorders. Results indicated that increased magnesium levels correlated with improved cognitive function and reduced markers of neuroinflammation, suggesting a protective role against neuronal damage .

Case Study 2: Magnesium and Inflammation

In preterm neonates, magnesium administration was associated with decreased levels of inflammatory cytokines, leading to reduced risks of cerebral palsy. This highlights magnesium's potential as a therapeutic agent in managing inflammation-related conditions .

Research Findings

Recent studies have focused on the broader implications of magnesium in biological systems:

- Neuroinflammation : Magnesium supplementation has been shown to enhance brain-derived neurotrophic factor (BDNF) levels, promoting neuronal plasticity and cognitive function .

- Cardiovascular Impact : Adequate magnesium levels are linked to improved vascular health, reducing the risk of hypertension and cardiovascular diseases .

Propriétés

IUPAC Name |

magnesium;pentane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQLLDGXBLGMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883478 | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-25-4 | |

| Record name | Magnesium, bromopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopentylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.